Acétate de 11-désoxyprednisone

Vue d'ensemble

Description

11-Deoxyprednisone acetate is a synthetic corticosteroid compound with the chemical formula C23H30O5 and a molecular weight of 386.48 g/mol . It is an intermediate in the synthesis of other corticosteroids, such as 11-Deoxy Prednisolone . This compound is known for its anti-inflammatory properties and is used in various pharmaceutical applications.

Applications De Recherche Scientifique

11-Deoxyprednisone acetate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

11-Deoxyprednisone acetate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

The compound interacts with its targets by binding to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . This interaction mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

11-Deoxyprednisone acetate affects the glucocorticoid pathway. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The glucocorticoid pathway plays a vital role in the body’s response to stress, immune function, metabolism of nutrients, and other physiological processes .

Pharmacokinetics

It is known that the compound is an intermediate in the biosynthesis of cortisol, a hormone that has a half-life of approximately 60 to 90 minutes in the human body .

Result of Action

The molecular and cellular effects of 11-Deoxyprednisone acetate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, it decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . This results in a reduction of inflammation and immune response .

Analyse Biochimique

Biochemical Properties

11-Deoxyprednisone acetate plays a significant role in biochemical reactions, particularly in modulating the immune response and inflammation. It interacts with glucocorticoid receptors, which are a type of nuclear receptor that regulates the expression of specific genes . Upon binding to these receptors, 11-Deoxyprednisone acetate forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, influencing the transcription of target genes . This interaction affects various enzymes, proteins, and other biomolecules involved in inflammatory and immune responses.

Cellular Effects

11-Deoxyprednisone acetate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . Additionally, 11-Deoxyprednisone acetate affects the proliferation and differentiation of immune cells, leading to immunosuppression. It also impacts metabolic pathways by altering glucose metabolism and promoting gluconeogenesis .

Molecular Mechanism

The molecular mechanism of 11-Deoxyprednisone acetate involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex translocates to the nucleus, where it binds to GREs in the DNA and regulates the transcription of target genes . The compound can either activate or repress the expression of specific genes, depending on the presence of coactivators or corepressors . Additionally, 11-Deoxyprednisone acetate can inhibit the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Deoxyprednisone acetate can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Over time, 11-Deoxyprednisone acetate may degrade, leading to a reduction in its potency . Long-term studies have shown that prolonged exposure to 11-Deoxyprednisone acetate can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 11-Deoxyprednisone acetate in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At higher doses, 11-Deoxyprednisone acetate can cause toxic effects, including immunosuppression, hyperglycemia, and adrenal suppression . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

11-Deoxyprednisone acetate is involved in several metabolic pathways, including those related to steroid metabolism . It is metabolized in the liver by enzymes such as cytochrome P450, which convert it into active and inactive metabolites . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 11-Deoxyprednisone acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, 11-Deoxyprednisone acetate can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

11-Deoxyprednisone acetate is primarily localized in the cytoplasm and nucleus of cells . It can be directed to specific subcellular compartments through targeting signals and post-translational modifications . The subcellular localization of 11-Deoxyprednisone acetate is crucial for its activity, as it needs to interact with glucocorticoid receptors in the cytoplasm and nucleus to exert its effects . The compound’s localization can also affect its stability and degradation within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 11-Deoxyprednisone acetate can be synthesized from Pregna-1,4-diene-3,20-dione, 21-chloro-17-hydroxy- using potassium acetate . The reaction typically occurs in N,N-dimethyl-formamide at 80°C for about 0.5 hours .

Industrial Production Methods: The industrial production of 11-Deoxyprednisone acetate involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 95% purity . The compound is stored at 2-8°C to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions: 11-Deoxyprednisone acetate undergoes various chemical reactions, including:

Oxidation: Converts the hydroxyl group to a ketone.

Reduction: Reduces the ketone group to a hydroxyl group.

Substitution: Replaces the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Uses reagents like or .

Reduction: Employs reagents such as or .

Substitution: Utilizes reagents like sodium methoxide or potassium tert-butoxide .

Major Products:

Oxidation: Produces .

Reduction: Forms .

Substitution: Yields various derivatives depending on the substituent used.

Comparaison Avec Des Composés Similaires

- Prednisone

- Prednisolone

- 11-Deoxy Prednisolone

Comparison: 11-Deoxyprednisone acetate is unique due to its specific acetate group, which influences its solubility and reactivity . Compared to Prednisone and Prednisolone, it has a different metabolic pathway and pharmacokinetic profile . Its intermediate role in synthesizing other corticosteroids also sets it apart from its counterparts .

Activité Biologique

11-Deoxyprednisone acetate is a synthetic corticosteroid with significant biological activity, particularly in the context of its anti-inflammatory and immunosuppressive effects. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.

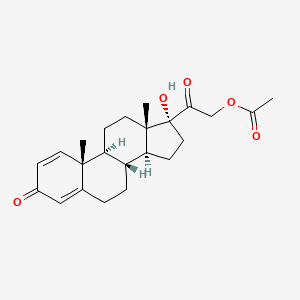

Chemical Structure and Properties

11-Deoxyprednisone acetate is a derivative of prednisone, characterized by the absence of a hydroxyl group at the 11-position. This modification enhances its potency and alters its pharmacodynamic properties compared to other corticosteroids. The chemical structure is represented as follows:

- Molecular Formula : C23H32O4

- CAS Number : 1249-67-8

The biological activity of 11-deoxyprednisone acetate primarily involves:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Immunosuppressive Activity : It suppresses immune responses, making it useful in treating autoimmune diseases and preventing transplant rejection.

Pharmacological Applications

11-Deoxyprednisone acetate has been studied for various therapeutic applications:

- Autoimmune Disorders : Its immunosuppressive properties make it effective in conditions like rheumatoid arthritis and lupus.

- Allergic Reactions : It is used to manage severe allergic reactions due to its potent anti-inflammatory effects.

- Cancer Treatment : Research indicates potential roles in oncology, particularly in managing symptoms associated with cancer therapies.

Research Findings

Several studies have investigated the biological activity of 11-deoxyprednisone acetate. Key findings include:

- Anti-inflammatory Activity :

- Immunosuppressive Effects :

- Comparative Efficacy :

Case Study 1: Autoimmune Disease Management

A clinical case involving a patient with systemic lupus erythematosus (SLE) treated with 11-deoxyprednisone acetate showed significant improvement in symptoms and a reduction in disease activity scores. The patient experienced fewer side effects compared to traditional corticosteroids.

Case Study 2: Cancer Symptom Management

In a cohort study involving cancer patients receiving chemotherapy, administration of 11-deoxyprednisone acetate was associated with reduced nausea and improved quality of life metrics, highlighting its supportive role in oncological care.

Data Table: Biological Activities of 11-Deoxyprednisone Acetate

Propriétés

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZJAMAOJQSRN-JZTHCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154517 | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-67-8 | |

| Record name | 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N587LS3RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11-deoxyprednisone acetate quantified in prednisone acetate samples?

A: The research paper describes a high-performance liquid chromatography (HPLC) method for quantifying 11-deoxyprednisone acetate in prednisone acetate. [] This method utilizes estradiol benzoate as an internal standard and demonstrates a satisfactory linear relationship for accurate quantification of 11-deoxyprednisone acetate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.